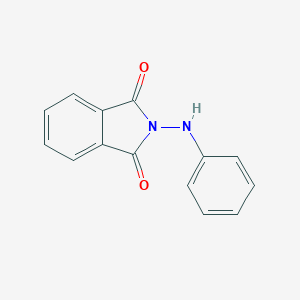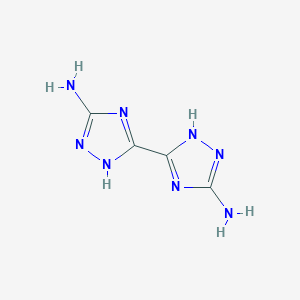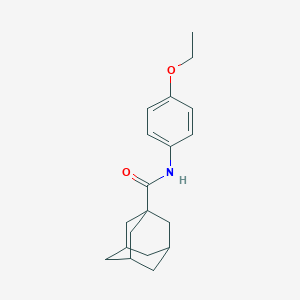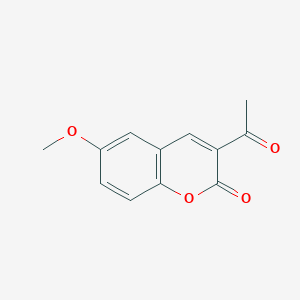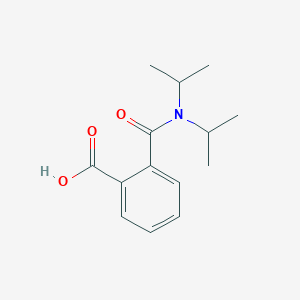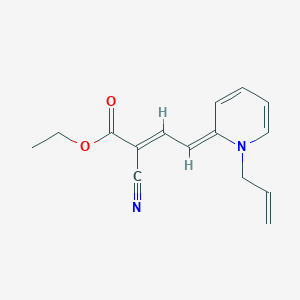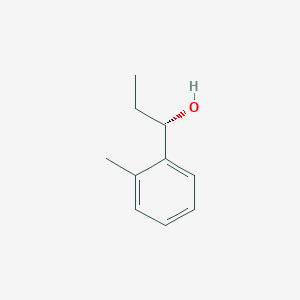
(1S)-1-(2-Methylphenyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Methylphenyl)-1-propanol is a chiral alcohol with the molecular formula C10H14O It is characterized by the presence of a phenyl group substituted with a methyl group at the ortho position and a hydroxyl group attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
(1S)-1-(2-Methylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Methylphenyl)-1-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high yield and purity. The process parameters, including pressure, temperature, and catalyst concentration, are optimized to achieve the best results.
化学反应分析
Types of Reactions
(1S)-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (S)-1-(2-Methylphenyl)-1-propanone.
Reduction: (S)-1-(2-Methylphenyl)propane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(1S)-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of (1S)-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-1-(2-Methylphenyl)-1-propanol
- 1-(2-Methylphenyl)-2-propanol
- 1-(2-Methylphenyl)-1-butanol
Uniqueness
(1S)-1-(2-Methylphenyl)-1-propanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer, making it valuable in chiral synthesis and pharmaceutical applications. Additionally, the presence of the ortho-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets.
属性
CAS 编号 |
117409-10-6 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1S)-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChI 键 |
BYEMOPAVGULHAT-JTQLQIEISA-N |
SMILES |
CCC(C1=CC=CC=C1C)O |
手性 SMILES |
CC[C@@H](C1=CC=CC=C1C)O |
规范 SMILES |
CCC(C1=CC=CC=C1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


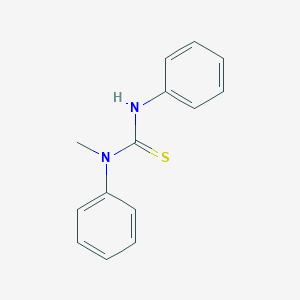
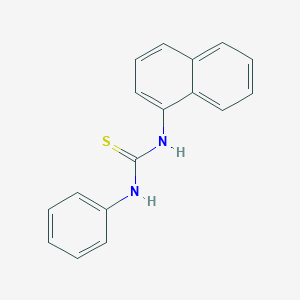
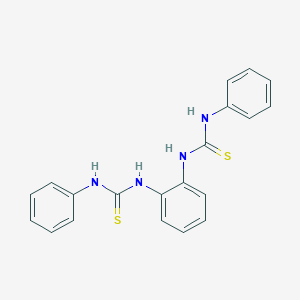
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
